molecular formula C16H11IN2O2 B12344448 (2Z)-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide

(2Z)-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B12344448
M. Wt: 390.17 g/mol
InChI Key: NZLDUKHZFSDQRB-UHFFFAOYSA-N
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Description

(2Z)-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features an imino group and an iodophenyl substituent, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 2-iodoaniline with a suitable chromene derivative under specific reaction conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the imino linkage, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the iodophenyl group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the replacement of the iodine atom with the nucleophile.

Scientific Research Applications

(2Z)-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The imino group and iodophenyl substituent play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets are subject to ongoing research, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(2-bromophenyl)imino]-2H-chromene-3-carboxamide
  • (2Z)-2-[(2-chlorophenyl)imino]-2H-chromene-3-carboxamide
  • (2Z)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide

Uniqueness

The presence of the iodophenyl group in (2Z)-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide imparts unique reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s interaction with biological targets, potentially leading to distinct therapeutic effects.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H11IN2O2

Molecular Weight

390.17 g/mol

IUPAC Name

2-(2-iodophenyl)iminochromene-3-carboxamide

InChI

InChI=1S/C16H11IN2O2/c17-12-6-2-3-7-13(12)19-16-11(15(18)20)9-10-5-1-4-8-14(10)21-16/h1-9H,(H2,18,20)

InChI Key

NZLDUKHZFSDQRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3I)O2)C(=O)N

Origin of Product

United States

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